molecular formula C3H3FN2O B12615897 3-Fluoro-1H-pyrazol-1-ol CAS No. 921604-96-8

3-Fluoro-1H-pyrazol-1-ol

Katalognummer: B12615897
CAS-Nummer: 921604-96-8
Molekulargewicht: 102.07 g/mol
InChI-Schlüssel: KMWDZEDHLLOYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-1H-pyrazol-1-ol is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the third position and a hydroxyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-pyrazol-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with fluorinated ketones or aldehydes under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-1H-pyrazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-1H-pyrazol-1-one.

    Reduction: Formation of 3-Fluoro-1H-pyrazoline.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-1H-pyrazol-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 3-Fluoro-1H-pyrazol-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-1H-pyrazol-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-1H-pyrazol-1-ol: Contains a bromine atom instead of fluorine.

    3-Iodo-1H-pyrazol-1-ol: Features an iodine atom in place of fluorine.

Uniqueness

3-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

921604-96-8

Molekularformel

C3H3FN2O

Molekulargewicht

102.07 g/mol

IUPAC-Name

3-fluoro-1-hydroxypyrazole

InChI

InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-2,7H

InChI-Schlüssel

KMWDZEDHLLOYPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.